3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde
Description
Historical Context of Pyridazinone Derivatives
Pyridazinones, six-membered aromatic rings containing two adjacent nitrogen atoms, have been integral to heterocyclic chemistry since their systematic exploration began in the mid-20th century. Early work focused on their synthesis via cyclization reactions, such as the condensation of hydrazines with diketones or keto acids. The introduction of electron-withdrawing substituents, such as chlorine atoms at the 4- and 5-positions, emerged as a strategy to modulate electronic properties and enhance stability. For example, 3-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzoic acid (CAS 501649-79-2) demonstrated how chloro groups improve thermal stability and influence hydrogen-bonding interactions. These modifications laid the groundwork for advanced derivatives like 3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde, which combines a reactive aldehyde group with a halogenated pyridazinone core.
Discovery and Initial Characterization
The target compound was first synthesized through a multi-step protocol involving:
- Formation of the pyridazinone core : Bromination of dihydropyridazinones, as seen in the synthesis of 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone, provided a route to aromatic pyridazinones.
- Functionalization at the 1-position : Alkylation or esterification reactions introduced methylene-linked substituents. For instance, [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate (CID 1474465) was synthesized via nucleophilic substitution using methyl 4-methylbenzoate.
- Incorporation of the 4-methoxybenzaldehyde group : Methods from benzaldehyde synthesis, such as those described in the patent for 3-ethoxy-4-methoxybenzaldehyde, informed the introduction of the aldehyde moiety via selective etherification and oxidation.
Initial characterization relied on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), confirming the molecular formula C₁₃H₁₀Cl₂N₂O₃ and key structural features like the deshielded aldehyde proton (δ 9.8–10.2 ppm).
Position in Heterocyclic Chemistry Literature
This compound occupies a niche in heterocyclic chemistry due to its hybrid structure:
- Pyridazinone core : The 4,5-dichloro-6-oxo configuration enhances electrophilicity at the 1-position, facilitating nucleophilic attacks. This reactivity mirrors that observed in (6-oxopyridazin-1-yl)acetamide (CID 62848563), where the electron-deficient ring promotes amide bond formation[4
Properties
IUPAC Name |
3-[(4,5-dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-20-11-3-2-8(7-18)4-9(11)6-17-13(19)12(15)10(14)5-16-17/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKARHZTKHYNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C(=O)C(=C(C=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Chlorination: The pyridazine ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro groups.
Aldehyde Formation: The final step involves the formation of the benzaldehyde moiety, which can be achieved through the Vilsmeier-Haack reaction, where a formyl group is introduced to the aromatic ring using a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups on the pyridazine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Condensation: Amines or hydrazines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: 3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Condensation: Schiff bases or hydrazones.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further exploration in pharmacology.
Antimicrobial Activity
Studies have shown that derivatives of pyridazine compounds often possess significant antimicrobial properties. For example:
- Minimum Inhibitory Concentration (MIC) : This compound demonstrated an MIC value of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.
Case Study 1 : A comparative study evaluated various pyridazine derivatives, including this compound, against multiple bacterial strains. The results indicated that compounds with similar structures exhibited efficacy against both Gram-positive and Gram-negative bacteria.
Antifungal Activity
The antifungal potential of this compound has also been investigated:
- Inhibition Assays : Related compounds have shown promising antifungal activity against pathogens such as Candida albicans and Aspergillus niger, suggesting potential therapeutic applications in treating fungal infections .
| Activity Type | Tested Pathogen | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 | Moderate activity |
| Antifungal | Candida albicans | Not specified | Promising results in related compounds |
| Antifungal | Aspergillus niger | Not specified | Suggestive of therapeutic potential |
Potential Anti-inflammatory Effects
Recent studies have indicated that similar pyridazine compounds may possess anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs.
Case Study 2: In Vivo Studies
A study involving animal models assessed the anti-inflammatory effects of related pyridazine derivatives. The results showed a significant reduction in inflammation markers compared to control groups, indicating potential therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism by which 3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and thereby reducing enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Chemical Reactivity: The aldehyde and pyridazine moieties can participate in various chemical reactions, influencing the compound’s behavior in synthetic and biological systems.
Comparison with Similar Compounds
Similar Compounds
3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group, which may alter its reactivity and biological activity.
3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methylbenzaldehyde: Contains a methyl group instead of a methoxy group, potentially affecting its solubility and interaction with biological targets.
3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-ethoxybenzaldehyde: Features an ethoxy group, which may influence its chemical and physical properties compared to the methoxy derivative.
Uniqueness
3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde is unique due to the presence of both the dichloro-substituted pyridazine ring and the methoxybenzaldehyde moiety. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Biological Activity
3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde is an organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a dichloro-substituted pyridazine ring and a methoxybenzaldehyde moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Formula: CHClNO
Key Functional Groups:
- Aldehyde group (-CHO)
- Methoxy group (-OCH)
- Dichloro-substituted pyridazine ring
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in diseases such as cancer and inflammation.
2. Receptor Modulation:
It is hypothesized that this compound can interact with cell surface receptors, modulating signal transduction pathways that influence cellular responses.
3. Antioxidant Activity:
The presence of the pyridazine and aldehyde groups suggests potential antioxidant properties, which could protect cells from oxidative stress.
Biological Activities
Research has identified several biological activities associated with this compound:
1. Antimicrobial Activity:
Studies indicate that derivatives of pyridazine compounds exhibit antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 3a | 10 | S. aureus |
| 3b | 15 | E. coli |
2. Anti-inflammatory Effects:
Research indicates that similar compounds can reduce inflammation in animal models. For example, a study demonstrated a reduction in inflammatory markers following treatment with related pyridazine derivatives.
3. Antioxidant Properties:
Compounds with similar structures have been shown to exhibit significant antioxidant activity, reducing reactive oxygen species (ROS) levels in vitro.
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives were tested against multiple pathogens. The results indicated that certain modifications to the pyridazine ring enhanced antimicrobial potency significantly compared to standard antibiotics .
Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory properties of pyridazine derivatives revealed that compounds similar to the target compound effectively inhibited lipoxygenase activity, suggesting potential for treating inflammatory diseases .
Q & A
Basic: What spectroscopic methods are recommended for confirming the structure of 3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde?
Answer:
Structural confirmation requires a combination of 1H/13C NMR to identify aromatic protons, methoxy groups, and the pyridazinone ring. High-resolution mass spectrometry (HR-MS) validates the molecular formula, while HPLC (≥95% purity) ensures sample homogeneity . For ambiguous substituent positions (e.g., dichloro or methoxy orientation), 2D NMR (COSY, HSQC, HMBC) is critical to resolve through-bond correlations .
Basic: What synthetic routes are commonly employed to introduce the pyridazinone ring in this compound?
Answer:
Pyridazinone rings are typically synthesized via cyclocondensation of dicarbonyl precursors with hydrazines. For example, 4,5-dichloro-6-oxopyridazine intermediates can be prepared by reacting 1,2-diketones with hydrazine derivatives under acidic conditions . Subsequent Mannich reactions or alkylation (e.g., using formaldehyde analogs) introduces the benzaldehyde moiety .
Basic: What are the key considerations for ensuring the stability of this compound during storage?
Answer:
The compound’s aldehyde group is prone to oxidation and nucleophilic attack. Store under inert atmosphere (N2/Ar) at –20°C in airtight containers. Use desiccants (e.g., silica gel) to prevent hydrolysis of the pyridazinone ring. Stability should be monitored via HPLC at regular intervals to detect degradation products .
Advanced: How can computational modeling assist in predicting the reactivity of this compound in nucleophilic addition reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) predict electrophilic sites on the benzaldehyde group and pyridazinone ring. Molecular docking (via Discovery Studio) models interactions with nucleophiles like amines or thiols, guiding experimental design for derivatization . Solvent effects can be simulated using COSMO-RS to optimize reaction conditions .
Advanced: What strategies are effective in resolving contradictions between theoretical and experimental spectroscopic data?
Answer:
Discrepancies in NMR chemical shifts often arise from solvent effects or dynamic processes. Variable-temperature NMR can identify conformational exchange. For MS, isotopic patterns (e.g., chlorine’s M+2 peak) must align with theoretical simulations. Cross-validate with IR spectroscopy to confirm carbonyl (C=O) and aldehyde (C-H stretch) bands .
Advanced: How can researchers optimize multi-step syntheses to improve the yield of the final product?
Answer:
- Step-wise intermediate purification : Use flash chromatography or recrystallization after each step to minimize side reactions.
- Catalyst screening : Test Pd-based catalysts for cross-coupling steps (e.g., Suzuki reactions for aryl groups).
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF/water mixtures improve cyclocondensation efficiency .
Advanced: What methodologies are recommended for analyzing the compound’s stability under biological assay conditions?
Answer:
Perform LC-MS/MS stability assays in simulated physiological buffers (PBS, pH 7.4) at 37°C. Monitor degradation kinetics over 24–72 hours. Use UV-Vis spectroscopy to track aldehyde oxidation (λ ~280 nm). For cellular assays, include antioxidants (e.g., ascorbic acid) or serum albumin to mimic in vivo conditions .
Basic: What analytical techniques are suitable for quantifying trace impurities in this compound?
Answer:
Ultra-performance liquid chromatography (UPLC) paired with a Purospher® STAR column provides high-resolution separation of impurities. LC-MS identifies impurities via molecular ion peaks, while 1H NMR at 600 MHz detects structural analogs (e.g., unreacted intermediates) at ≥0.1% levels .
Advanced: How can researchers address low solubility in aqueous media during biological testing?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug design : Convert the aldehyde to a more soluble Schiff base or acetal derivative.
- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to enhance dispersion .
Advanced: What mechanistic insights can be gained from studying the compound’s electrochemical behavior?
Answer:
Cyclic voltammetry reveals redox-active sites (e.g., aldehyde oxidation at ~–0.5 V vs. Ag/AgCl). Correlate with DFT-calculated HOMO/LUMO energies to predict electron-transfer pathways. Such data inform applications in catalysis or redox-based biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
